![molecular formula C18H22N2O3S B4760558 4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4760558.png)
4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Übersicht
Beschreibung
4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It was discovered by the biopharmaceutical company, Spinifex Pharmaceuticals, and has undergone several preclinical and clinical trials.
Wirkmechanismus
Nav1.7 channels are found in the peripheral nervous system and are involved in the transmission of pain signals from the site of injury to the spinal cord and brain. 4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide blocks these channels, thereby reducing the transmission of pain signals and providing relief from chronic pain.
Biochemical and Physiological Effects:
Studies have shown that 4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is highly selective for Nav1.7 channels and does not affect other types of sodium channels. It has also been shown to have a long duration of action, with effects lasting up to 24 hours. 4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is well-tolerated and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can easily penetrate cell membranes and can be administered orally. It has a well-understood mechanism of action and has been extensively studied in preclinical and clinical trials. However, one limitation of 4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is that it is not effective for all types of chronic pain.
Zukünftige Richtungen
There are several future directions for research on 4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide. One area of interest is the development of more selective Nav1.7 channel blockers that can provide even greater pain relief. Another area of research is the investigation of 4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide's potential use in treating other types of chronic pain, such as cancer-related pain. Additionally, researchers are exploring the use of 4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide in combination with other pain medications to enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential use in treating chronic pain conditions such as neuropathic pain and osteoarthritis. It works by blocking the activity of a specific type of sodium channel, known as Nav1.7, which is involved in the transmission of pain signals.
Eigenschaften
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-20(24(2,22)23)17-11-9-16(10-12-17)18(21)19-14-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMZTAFVYBDUEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.